Boc-Asp(OAll)-OH (CAS 132286-77-2) is a specialized, orthogonally protected amino acid building block engineered for complex solid-phase peptide synthesis (SPPS). Featuring a tert-butyloxycarbonyl (Boc) group on the α-amine and an allyl (OAll) ester on the β-carboxylate side chain, this compound is primarily procured to enable highly selective side-chain manipulations. The allyl ester is uniquely labile to palladium(0)-catalyzed allylic cleavage under mild, neutral conditions, while remaining completely stable to the highly acidic conditions (e.g., neat trifluoroacetic acid) used for Boc removal. This strict orthogonality allows chemists to unmask the aspartic acid side chain while the peptide remains anchored to the resin and the N-terminus remains protected, facilitating downstream on-resin lactamization, targeted fluorophore conjugation, or the synthesis of branched peptide architectures without the risk of unwanted side reactions[1].
Substituting Boc-Asp(OAll)-OH with more common analogs fundamentally disrupts orthogonal synthesis strategies and processability. Using Boc-Asp(OtBu)-OH fails because both the Boc and tBu groups are acid-labile, making it impossible to selectively unmask the side chain without also exposing the N-terminus. Similarly, Boc-Asp(OBzl)-OH requires harsh anhydrous hydrogen fluoride (HF) or catalytic hydrogenation for side-chain deprotection—conditions that either prematurely cleave the peptide from the resin or are technically incompatible with standard solid-phase workflows. Finally, while Fmoc-Asp(OAll)-OH offers the same side-chain orthogonality, substituting it into a Native Chemical Ligation (NCL) workflow fails because the repeated piperidine treatments required for Fmoc removal rapidly degrade C-terminal thioester linkages. Therefore, Boc-Asp(OAll)-OH is strictly required for thioester-compatible, on-resin side-chain modifications [1].
The primary procurement driver for Boc-Asp(OAll)-OH is its capacity for quantitative on-resin side-chain deprotection under mild conditions. When treated with catalytic Pd(PPh3)4 and a scavenger (e.g., phenylsilane), the allyl ester is cleaved with >95% efficiency without affecting the N-terminal Boc group or the peptide-resin linkage. In direct contrast, utilizing Boc-Asp(OBzl)-OH yields 0% selective deprotection under these mild conditions, as the benzyl ester strictly requires strong acid (HF) cleavage, which simultaneously destroys the resin linkage and prevents any subsequent on-resin modification [1].
| Evidence Dimension | Selective on-resin side-chain deprotection yield |
| Target Compound Data | >95% yield (using Pd(0) / PhSiH3) |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (0% yield under Pd(0) conditions) |
| Quantified Difference | >95% absolute increase in selective on-resin cleavage |
| Conditions | Solid-phase resin, Pd(PPh3)4 catalyst, phenylsilane scavenger, room temperature |
Enables site-specific modifications (like cyclization or labeling) on the solid support, which is impossible with benzyl or t-butyl protected comparators.
For the synthesis of long proteins via Native Chemical Ligation, peptide fragments must be synthesized as C-terminal thioesters. Boc-Asp(OAll)-OH is highly compatible with this workflow, as the TFA used for Boc deprotection leaves the thioester ~100% intact. If a buyer attempts to substitute this with Fmoc-Asp(OAll)-OH, the repeated exposure to 20% piperidine (a nucleophilic base) required for Fmoc removal leads to severe degradation and premature cleavage of the thioester linkage, often reducing final fragment yields by >50% depending on sequence length [1].
| Evidence Dimension | C-terminal thioester stability during N-alpha deprotection cycles |
| Target Compound Data | ~100% stability (TFA-mediated Boc removal) |
| Comparator Or Baseline | Fmoc-Asp(OAll)-OH (<50% stability due to piperidine-mediated aminolysis) |
| Quantified Difference | >50% improvement in thioester precursor recovery |
| Conditions | Standard SPPS cycles (TFA vs. 20% Piperidine) on thioester-linked resins |
Procuring the Boc-protected variant is mandatory for synthesizing side-chain modified peptide thioesters without catastrophic yield losses.
Synthesizing cyclic peptides requires preventing intermolecular oligomerization. By incorporating Boc-Asp(OAll)-OH, chemists can perform on-resin lactamization. The polymer matrix enforces a "pseudo-dilution" effect, typically driving monomeric cyclization yields to 70-90%. Substituting with Boc-Asp(OtBu)-OH forces the chemist to cleave the peptide from the resin first, necessitating in-solution cyclization. Even at high solvent dilutions, in-solution cyclization of linear precursors often suffers from competitive oligomerization, frequently dropping monomer yields below 30% and vastly complicating HPLC purification [1].
| Evidence Dimension | Monomeric cyclic peptide yield |
| Target Compound Data | 70-90% (On-resin cyclization via OAll deprotection) |
| Comparator Or Baseline | Boc-Asp(OtBu)-OH (<30% via in-solution cyclization) |
| Quantified Difference | 40-60% absolute increase in monomeric yield |
| Conditions | Macrolactamization (side-chain to side-chain or head-to-tail) using standard coupling reagents (e.g., HATU/DIPEA) |
On-resin cyclization drastically reduces solvent consumption and purification bottlenecks, making it the economically viable choice for scaling cyclic therapeutics.
Directly utilizing the quantitative Pd(0) deprotection of the allyl ester to form lactam bridges while the peptide is still anchored, avoiding the low yields and high solvent costs of in-solution cyclization [1].
Serving as the required building block when aspartic acid side-chain orthogonality is needed in a Boc-SPPS workflow, preventing the thioester degradation seen with Fmoc strategies[1].
Allowing the selective unmasking of the aspartic acid carboxylate for targeted labeling with amine-functionalized dyes or polymers prior to global peptide cleavage [1].
Acting as a critical branching point where the allyl group is removed to build a secondary peptide chain off the aspartic acid side chain, maintaining N-terminal Boc protection throughout the branching process [1].